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Introduction

Lomedeucitinib (BMS-986322) is an investigational small molecule inhibitor of Tyrosine
Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYKZ2 is a key mediator in
the signaling pathways of several cytokines implicated in the pathogenesis of psoriasis,
including Interleukin-23 (IL-23), IL-12, and Type | interferons.[3][4] By inhibiting TYK2,
Lomedeucitinib blocks the downstream signaling cascades that lead to the differentiation and
activation of pathogenic T-cell subsets (such as Th17 cells) and the production of pro-
inflammatory cytokines, thereby reducing the inflammatory response characteristic of psoriasis.
[3][5] These application notes provide detailed protocols for the use of Lomedeucitinib in
common in vitro and in vivo psoriasis research models.

Mechanism of Action: The JAK-STAT Pathway in
Psoriasis

Psoriasis is an immune-mediated disease where the IL-23/Th17 axis plays a central role.[6]
Cytokines like IL-23 bind to their receptors on immune cells, leading to the activation of JAKSs,
including TYK2.[6] This triggers the phosphorylation and activation of Signal Transducer and
Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the
transcription of genes involved in inflammation and cellular proliferation.[7] Lomedeucitinib, by
selectively inhibiting TYK2, disrupts this signaling pathway.[3]
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Figure 1: Simplified JAK-STAT Signaling Pathway in Psoriasis and the Role of Lomedeucitinib
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Caption: Figure 1: Simplified JAK-STAT Signaling Pathway in Psoriasis and the Role of
Lomedeucitinib.

Quantitative Data Summary

The following tables summarize key quantitative data for TYK2 inhibitors in relevant psoriasis
models. While specific preclinical data for Lomedeucitinib is not publicly available, the data for
other selective TYK2 inhibitors can serve as a reference for experimental design.

Table 1: In Vitro Activity of Selective TYK2 Inhibitors

Compound Assay Cell Type IC50 Reference

IL-12-induced

Human whole
ATMW-DC STAT4 18 nM [8]
) blood

phosphorylation
SAR-20347 IL-12/1L-23, IL- 1nM-10 upM
(TYK2/JAK1 22, IFN-a PBMCs (dose-dependent  [5][9]
inhibitor) signaling inhibition)
Deucravacitinib TYK2 JH2 Biochemical

o <10 nM [10]

(BMS-986165) binding assay

Table 2: In Vivo Efficacy of Selective TYK2 Inhibitors in Mouse Psoriasis Models
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Dosing
Compound Model . Key Outcomes Reference
Regimen

65-69%

Oral reduction in ear
IL-23-Induced o ) )
ATMW-DC ) administration, 4  swelling; 11-73%  [8]
Ear Swelling )
days decrease in IL-

17A levels

Significant
improvement in
PASI scores;
Reduced

Oral histopathological

ATMW-DC Induced o ) [8]
administration scores;

Imiquimod-

Psoriasis )
Attenuated skin

levels of IL-17A,
GM-CSF, and
TNF

Striking decrease
in disease

o pathology;
SAR-20347 Imiquimod-
Oral Reduced

(TYK2/JAK1 Induced o ] ] [5109]
S o administration keratinocyte
inhibitor) Psoriasis o
activation and
pro-inflammatory

cytokine levels

o Imiquimod- ) Alleviation of
Deucravacitinib Topical L
) Induced o psoriasis-like [11]
(topical) o application N
Psoriasis dermatitis

Experimental Protocols
In Vitro Model: Cytokine-Stimulated Human
Keratinocytes
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This model assesses the ability of Lomedeucitinib to inhibit the pro-inflammatory response of

keratinocytes, which are key players in the pathogenesis of psoriasis.[7]

Objective: To determine the effect of Lomedeucitinib on the production of pro-inflammatory

cytokines and chemokines by human keratinocytes stimulated with a psoriasis-relevant

cytokine cocktail.

Materials:

Human epidermal keratinocytes (HaCaT cell line or primary normal human epidermal
keratinocytes - NHEK)

Keratinocyte growth medium

Lomedeucitinib

DMSO (vehicle control)

Cytokine cocktail (e.g., M5 cocktail: IL-17A, IL-22, oncostatin M, IL-1a, and TNF-a)[12]
Reagents for RNA isolation and quantitative real-time PCR (qRT-PCR)

ELISA kits for key cytokines/chemokines (e.g., IL-6, IL-8, CCL20)

Protocol:

Cell Culture: Culture keratinocytes in appropriate media until they reach 70-80% confluency.

Pre-treatment: Starve the cells in basal medium for 4-6 hours. Then, pre-treat the cells with
varying concentrations of Lomedeucitinib (e.g., 1 nM to 10 uM) or vehicle (DMSO) for 1-2
hours.

Stimulation: Add the pro-inflammatory cytokine cocktail to the media and incubate for 24-48
hours.

Sample Collection: Collect the cell culture supernatants and cell lysates.

Analysis:
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o Cytokine/Chemokine Secretion: Analyze the levels of secreted cytokines/chemokines in
the supernatants using ELISA.

o Gene Expression: Isolate RNA from the cell lysates and perform qRT-PCR to measure the
MRNA expression of pro-inflammatory genes (e.g., IL6, IL8, CCL20, S100A7).

o Cell Viability: Perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the
observed effects are not due to cytotoxicity.

Figure 2: Workflow for In Vitro Evaluation of Lomedeucitinib
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Caption: Figure 2: Workflow for In Vitro Evaluation of Lomedeucitinib.
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In Vivo Model: Imiquimod-Induced Psoriasis-like Skin
Inflammation in Mice

This is a widely used and robust model that recapitulates many features of human psoriasis,
including the involvement of the IL-23/IL-17 axis.[13][14]

Objective: To evaluate the therapeutic efficacy of orally administered Lomedeucitinib in
reducing psoriasis-like skin inflammation.

Animals:
e 8-10 week old female BALB/c or C57BL/6 mice.

Materials:

Imiquimod cream (5%)

Lomedeucitinib formulated for oral gavage

Vehicle control for oral gavage

Calipers for measuring ear and skin thickness

Scoring system for erythema, scaling, and thickness (modified PASI)

Protocol:

o Acclimatization: Acclimatize mice for at least one week before the experiment.

e Induction of Psoriasis:

o Shave the dorsal skin of the mice one day prior to the start of the experiment.

o Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right
ear for 5-7 consecutive days.[13]

e Treatment:
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o Randomly assign mice to treatment groups (e.g., Vehicle, Lomedeucitinib low dose,
Lomedeucitinib high dose, positive control like a topical corticosteroid).

o Begin daily oral administration of Lomedeucitinib or vehicle one day before or on the
same day as the first imiquimod application and continue throughout the experiment.

o Assessment of Disease Severity (daily):

o Psoriasis Area and Severity Index (PASI): Score the back skin for erythema, scaling, and
thickness on a scale of 0 to 4 (O=none, 1=slight, 2=moderate, 3=marked, 4=very marked).
The cumulative score serves as the PASI score.

o Ear and Skin Thickness: Measure the thickness of the ear and a fold of the dorsal skin

using calipers.

o Body Weight: Monitor body weight daily as an indicator of systemic inflammation and
tolerability.

o Terminal Procedures (at the end of the experiment):
o Euthanize the mice and collect skin and spleen samples.

o Histology: Process skin samples for hematoxylin and eosin (H&E) staining to assess
epidermal thickness (acanthosis), inflammatory cell infiltration, and other psoriatic
features.

o Immunohistochemistry: Stain skin sections for markers of proliferation (e.g., Ki67) and
immune cell infiltration (e.g., CD3 for T-cells, Ly6G for neutrophils).

o Cytokine Analysis: Homogenize skin or spleen tissue to measure cytokine levels (e.g., IL-
17A, IL-22, IL-23, TNF-a) by ELISA or gRT-PCR.
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Figure 3: Workflow for In Vivo Evaluation of Lomedeucitinib
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Caption: Figure 3: Workflow for In Vivo Evaluation of Lomedeucitinib.

Conclusion

Lomedeucitinib, as a selective TYK2 inhibitor, holds significant promise for the treatment of
psoriasis. The experimental models and protocols detailed in these application notes provide a
framework for researchers to investigate the efficacy and mechanism of action of
Lomedeucitinib in a preclinical setting. The in vitro keratinocyte model allows for the
dissection of the drug's direct effects on skin cells, while the in vivo imiquimod-induced
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psoriasis model offers a robust system to evaluate its therapeutic potential in a complex
inflammatory environment. These models are essential tools for advancing our understanding
of Lomedeucitinib and its development as a novel oral therapy for psoriasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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